

An In-depth Technical Guide to Ethyl 5-(aminomethyl)furan-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-(aminomethyl)furan-2-carboxylate

Cat. No.: B091889

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CAS Number: 18707-63-6

Disclaimer: Publicly available scientific literature contains limited direct experimental data regarding the biological activities of **Ethyl 5-(aminomethyl)furan-2-carboxylate**. The biological data and associated protocols presented herein are based on closely related and well-studied furan-2-carboxylate analogs. These examples are provided to illustrate the potential applications and methodologies relevant to this class of compounds.

Introduction

Furan-2-carboxylic acid derivatives are a significant class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry and materials science. The furan scaffold is a versatile pharmacophore present in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] **Ethyl 5-(aminomethyl)furan-2-carboxylate**, a member of this family, serves as a valuable bifunctional building block for the synthesis of novel therapeutic agents and advanced polymers. Its structure incorporates a reactive primary amine and an ethyl ester, allowing for diverse chemical modifications.

This technical guide provides a comprehensive overview of **Ethyl 5-(aminomethyl)furan-2-carboxylate**, including its chemical properties, detailed potential synthetic routes, and experimental protocols for biological evaluation based on its structural analogs.

Chemical and Physical Properties

Ethyl 5-(aminomethyl)furan-2-carboxylate is a furan derivative with the molecular formula C₈H₁₁NO₃.^[2]^[3] Its key identifiers and computed physicochemical properties are summarized below. A hydrochloride salt of this compound is also commercially available (CAS 1030012-30-6).^[4]

Property	Value	Source
CAS Number	18707-63-6	PubChem ^[3]
Molecular Formula	C ₈ H ₁₁ NO ₃	PubChem ^[3]
Molecular Weight	169.18 g/mol	PubChem ^[3]
IUPAC Name	ethyl 5-(aminomethyl)furan-2-carboxylate	PubChem ^[3]
Synonyms	Ethyl 5-(aminomethyl)-2-furoate, 5-Aminomethyl-furan-2-carboxylic acid ethyl ester	PubChem ^[3]
XLogP3	0.4	PubChem (Computed) ^[3]
Topological Polar Surface Area (TPSA)	65.5 Å ²	PubChem (Computed) ^[3]
Hydrogen Bond Donors	1	PubChem (Computed) ^[3]
Hydrogen Bond Acceptors	4	PubChem (Computed) ^[3]
Rotatable Bond Count	3	PubChem (Computed) ^[3]

Synthesis Protocols

Two plausible synthetic routes for **Ethyl 5-(aminomethyl)furan-2-carboxylate** are detailed below. Route A represents a "green chemistry" approach starting from a bio-based precursor, while Route B follows a conventional chemical synthesis pathway.

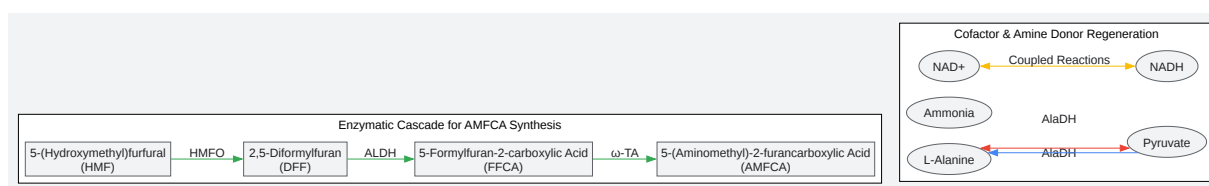
Route A: Enzymatic Synthesis of Precursor and Subsequent Esterification

This route involves the enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from 5-(hydroxymethyl)furfural (HMF), followed by a standard Fischer esterification.

This protocol is adapted from the multi-enzyme cascade process described for the conversion of HMF to AMFCA.^{[5][6]} The process utilizes four key enzymes.

- Materials:
 - 5-(hydroxymethyl)furfural (HMF)
 - HMF oxidase (HMFO) from *Methylovorus* sp.
 - Aldehyde dehydrogenase (ALDH) from *Sphingobium* sp.
 - Omega-transaminase (ω -TA) from *Chromobacterium violaceum*
 - Alanine dehydrogenase (AlaDH) from *Bacillus subtilis*
 - L-Alanine
 - Nicotinamide adenine dinucleotide (NAD⁺)
 - Catalase
 - Sodium phosphate buffer (NaPi), 100 mM, pH 8.0
- Procedure:
 - Prepare a reaction mixture in 100 mM NaPi buffer (pH 8.0) containing HMF (e.g., 50 mM) and L-Alanine (e.g., 50 mM) as the amine donor.
 - Add the enzymes to the reaction mixture. Optimal concentrations should be determined empirically, but representative concentrations are in the micromolar range (e.g., 0.2-10 μ M).

- Add a catalytic amount of NAD⁺ and catalase to the mixture. The AlaDH ensures the regeneration of the L-Alanine amine donor and maintains the cofactor balance.
- Incubate the reaction at 30°C with constant stirring or oscillation for 24-48 hours.
- Monitor the conversion of HMF to AMFCA using High-Performance Liquid Chromatography (HPLC).
- Upon completion, the product AMFCA can be purified from the reaction mixture using techniques such as ion-exchange chromatography.



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Caption: Enzymatic cascade for AMFCA synthesis from HMF.

This is a standard procedure for converting a carboxylic acid to an ethyl ester.

- Materials:
 - 5-(aminomethyl)-2-furancarboxylic acid (AMFCA)
 - Absolute Ethanol (EtOH), anhydrous
 - Sulfuric Acid (H₂SO₄), concentrated

- Sodium bicarbonate (NaHCO_3), saturated solution
- Brine, saturated
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Ethyl acetate (EtOAc)
- Procedure:
 - Suspend AMFCA (1 equivalent) in a large excess of absolute ethanol (e.g., 20-50 equivalents).
 - Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
 - Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-16 hours.
 - Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
 - Cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
 - Neutralize the residue by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
 - Extract the aqueous layer with ethyl acetate (3 x volumes).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - Purify the crude **Ethyl 5-(aminomethyl)furan-2-carboxylate** by column chromatography on silica gel.

Route B: Reductive Amination of Ethyl 5-formylfuran-2-carboxylate

This approach involves the conversion of a furan aldehyde to the corresponding amine.

This protocol is based on general reductive amination procedures for furan aldehydes.

- Materials:
 - Ethyl 5-formylfuran-2-carboxylate
 - Ammonium chloride (NH_4Cl) or another ammonia source
 - Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride (STAB)
 - Methanol (MeOH), anhydrous
 - Hydrochloric acid (HCl) in diethyl ether or dioxane
 - Diethyl ether
- Procedure:
 - Dissolve Ethyl 5-formylfuran-2-carboxylate (1 equivalent) and a source of ammonia such as ammonium chloride (5-10 equivalents) in anhydrous methanol.
 - Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
 - Add the reducing agent, such as sodium cyanoborohydride (1.5-2.0 equivalents), portion-wise to the reaction mixture.
 - Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
 - Once complete, quench the reaction by carefully adding water.
 - Remove the methanol under reduced pressure.

- Make the aqueous residue basic (pH > 9) with NaOH solution and extract with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
- Purify the crude product by column chromatography on silica gel to obtain the free base. If the hydrochloride salt is desired, dissolve the purified free base in diethyl ether and add a solution of HCl in ether/dioxane to precipitate the salt.

Biological Activity of Furan Analogs

Direct biological activity data for **Ethyl 5-(aminomethyl)furan-2-carboxylate** is not readily available in peer-reviewed literature. However, studies on closely related analogs, such as derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate, provide insight into the potential therapeutic applications of this class of compounds.

Compound/Derivative	Biological Activity	Cell Line / Organism	Quantitative Data (IC ₅₀ / MIC)	Source
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate	Cytotoxicity	HeLa (Cervical Cancer)	IC ₅₀ : 62.37 µg/mL	ResearchGate[7]
(5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate	Antibacterial	Photogenic Bacteria	MIC: 250 µg/mL	ResearchGate[7]
Methyl-5-(hydroxymethyl)-2-furan carboxylate	Anti-inflammatory	-	-	Oriental Journal of Chemistry[8]
Bis-2(5H)-furanone derivative (4e)	Cytotoxicity	C6 (Glioma)	IC ₅₀ : 12.1 µM	PubMed

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential anticancer and antibacterial activities of the title compound, based on methodologies used for its analogs.

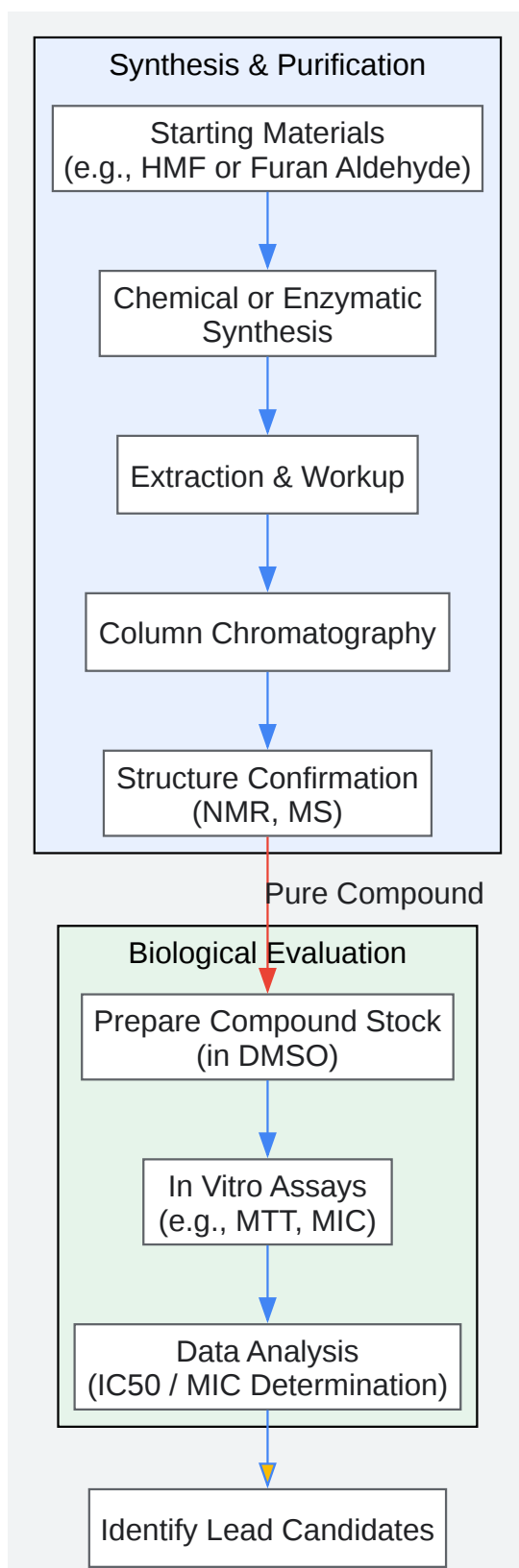
Protocol: In Vitro Cytotoxicity (MTT Assay)

- Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
- Materials:
 - Cancer cell line (e.g., HeLa)

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
 - Prepare serial dilutions of the test compound in the culture medium.
 - Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (DMSO) and untreated controls.
 - Incubate the plate for another 48-72 hours.
 - Add 20 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
 - Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting viability against compound concentration.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC)

- Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC).
- Materials:
 - Bacterial strain (e.g., *Staphylococcus aureus*)
 - Mueller-Hinton Broth (MHB)
 - Test compound (dissolved in DMSO)
 - 96-well microtiter plates
- Procedure:
 - Prepare a stock solution of the test compound in DMSO.
 - In a 96-well plate, perform two-fold serial dilutions of the compound in MHB to achieve a range of concentrations.
 - Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
 - Add the bacterial suspension to each well containing the diluted compound.
 - Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
 - Incubate the plates at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.



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Caption: General workflow for synthesis and biological evaluation.

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